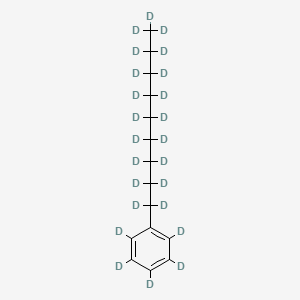

Nonylbenzene-d24

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

228.50 g/mol |

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecadeuteriononyl)benzene |

InChI |

InChI=1S/C15H24/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7,9,12H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D,9D2,10D,11D,12D2,13D,14D |

InChI Key |

LIXVMPBOGDCSRM-LVPKMTLQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Nonylbenzene-d24 in Advanced Analytical Research: A Technical Guide

For Immediate Release

In the intricate landscape of analytical chemistry, particularly in the realm of environmental and toxicological research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of target analytes. Among these, Nonylbenzene-d24 has emerged as a critical tool for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the application of this compound, focusing on its use as an internal standard in sophisticated analytical methodologies such as gas chromatography-mass spectrometry (GC-MS).

Core Application: An Internal Standard in Mass Spectrometry

This compound is a deuterated form of nonylbenzene, where 24 hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an ideal internal standard for the analysis of nonylbenzene and related compounds, such as linear alkylbenzenes (LABs), which are widely used in the production of detergents and other industrial chemicals.

The primary function of this compound in research is to correct for the variability inherent in analytical procedures. Because it is chemically almost identical to its non-deuterated counterpart, it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, due to its higher mass, it can be distinguished by a mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the analytical process, any loss of the target analyte during sample preparation can be accurately accounted for, leading to more precise and reliable quantification.

Quantitative Data and Performance

The efficacy of an internal standard is often evaluated by its recovery rate in different sample matrices. A study on the non-target screening of domestic wastewater contaminants provides valuable data on the performance of this compound.[1]

| Sample Matrix | Median Absolute Recovery of Internal Standard | Recovery of this compound |

| Influent | 189% | ≤50% |

| Effluent | 115% | ≤50% |

| Blank | 92% | ≤50% |

Data sourced from a study on non-target screening of wastewater contaminants.[1]

The observed lower recovery of this compound (≤50%) in this particular study highlights the importance of using an internal standard to correct for analyte loss during complex sample preparation procedures.[1] The high apparent recoveries in the influent for internal standards, in general, may be attributed to matrix effects, which can be mitigated by the use of carefully matched labeled standards.[1]

Experimental Protocol: Analysis of Linear Alkylbenzenes in Wastewater

The following is a representative experimental protocol for the analysis of linear alkylbenzenes (LABs) in wastewater, incorporating this compound as an internal standard. This protocol is a composite based on established methodologies for the analysis of organic micropollutants in environmental samples.

Sample Preparation and Extraction

-

Internal Standard Spiking: To a 1-liter wastewater sample, add a known volume of this compound solution (e.g., in toluene) to achieve a final concentration relevant to the expected analyte concentration and instrument sensitivity.

-

Liquid-Liquid Extraction (LLE):

-

Transfer the spiked sample to a 2-liter separatory funnel.

-

Add a suitable organic solvent (e.g., dichloromethane).

-

Shake vigorously for a specified period, allowing for the partitioning of the analytes and internal standard into the organic phase.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction process with fresh solvent.

-

-

Drying and Concentration:

-

Pass the combined organic extracts through a column of anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

Instrumental Analysis: GC-MS/MS

-

Instrumentation: A high-resolution gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) is recommended for sensitive and selective analysis.

-

Chromatographic Conditions:

-

Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms) is suitable for the separation of LABs.

-

Injection: A pulsed splitless injection is often used to enhance the transfer of analytes to the column.

-

Oven Temperature Program: A programmed temperature ramp is employed to achieve optimal separation of the target compounds. An example program could be:

-

Initial temperature of 80°C, hold for 1 minute.

-

Ramp at 4°C/minute to 300°C.

-

Hold at 300°C for 3 minutes.[1]

-

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is preferred for its high selectivity and sensitivity in complex matrices. Specific precursor-to-product ion transitions for each LAB and this compound are monitored.

-

Data Analysis and Quantification

-

Calibration: A calibration curve is generated by analyzing a series of standards containing known concentrations of the target LABs and a constant concentration of this compound.

-

Quantification: The concentration of each LAB in the sample is determined by calculating the ratio of its peak area to the peak area of this compound and comparing this ratio to the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of this compound for analytical research.

References

An In-depth Technical Guide to the Core Chemical Properties and Structure of Nonylbenzene-d24

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Nonylbenzene-d24, a deuterated form of nonylbenzene. This document is intended to serve as a core reference for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in utilizing isotopically labeled compounds. The information is presented to facilitate easy comparison and reference, with a focus on quantitative data and structural representation.

Chemical Structure

This compound is a saturated alkylbenzene where all 24 hydrogen atoms have been replaced by their heavier isotope, deuterium. The structure consists of a deuterated nine-carbon alkyl chain attached to a deuterated benzene ring.

Synthesis and Isotopic Purity of Nonylbenzene-d24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Nonylbenzene-d24. This deuterated standard is a valuable tool in various research applications, including mass spectrometry-based quantification, metabolic studies, and as an internal standard in pharmaceutical analysis. The information presented herein is intended to equip researchers with the necessary knowledge to understand its preparation and characterization.

Introduction

This compound is a saturated alkylbenzene in which all 24 hydrogen atoms on the nonyl chain and the benzene ring have been substituted with deuterium. This high degree of deuteration makes it an excellent internal standard for analytical applications, as its mass is significantly shifted from its non-deuterated counterpart, preventing isotopic interference. The synthesis of this compound with high isotopic purity is crucial for its effective use.

Synthetic Approach: Friedel-Crafts Alkylation

The most probable and widely applicable method for the synthesis of this compound is the Friedel-Crafts alkylation of perdeuterated benzene (Benzene-d6) with a deuterated nonylating agent.[1][2] This electrophilic aromatic substitution reaction allows for the direct formation of the carbon-carbon bond between the aromatic ring and the alkyl chain.[3][4]

Reaction Scheme

The overall reaction can be depicted as follows:

Caption: Friedel-Crafts alkylation of Benzene-d6 with Nonyl-d19 bromide.

Key Reagents and Their Roles

| Reagent | Formula | Role | Key Considerations |

| Benzene-d6 | C6D6 | Aromatic Substrate | High isotopic purity (>99.5%) is essential. |

| Nonyl-d19 bromide | CD3(CD2)7CD2Br | Alkylating Agent | High isotopic purity is required for the final product's enrichment. Can be synthesized from Nonanol-d20. |

| Aluminum Chloride (anhydrous) | AlCl3 | Lewis Acid Catalyst | Must be anhydrous to prevent deactivation.[5] |

| Dichloromethane (anhydrous) | CH2Cl2 | Solvent | Should be inert and anhydrous. |

Experimental Protocol

The following is a detailed, representative protocol for the synthesis of this compound via Friedel-Crafts alkylation.

Materials:

-

Benzene-d6 (isotopic purity > 99.5%)

-

Nonyl-d19 bromide (isotopic purity > 99%)

-

Anhydrous aluminum chloride

-

Anhydrous dichloromethane

-

Deuterated water (D2O)

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled and dried thoroughly. The system is then placed under an inert atmosphere.

-

Reagent Addition: Anhydrous dichloromethane is added to the flask, followed by anhydrous aluminum chloride. The mixture is cooled in an ice bath. A solution of Nonyl-d19 bromide in anhydrous dichloromethane is added dropwise from the dropping funnel.

-

Addition of Benzene-d6: Benzene-d6 is then added slowly to the reaction mixture.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: After the reaction is complete, the flask is cooled in an ice bath, and the reaction is carefully quenched by the slow addition of D2O.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with D2O and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Isotopic Purity Analysis

The determination of the isotopic purity of the synthesized this compound is a critical step to ensure its quality as a standard. The primary techniques used for this analysis are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of the product. The analysis will reveal the relative abundance of the desired perdeuterated molecule (d24) and any lesser-deuterated isotopologues (d23, d22, etc.).

Expected Quantitative Data from Mass Spectrometry:

| Isotopologue | Mass (m/z) | Expected Abundance (%) |

| This compound | 228.34 | > 98 |

| Nonylbenzene-d23 | 227.33 | < 2 |

| Nonylbenzene-d22 | 226.32 | < 0.5 |

| Nonylbenzene-d21 | 225.31 | < 0.1 |

Note: The expected abundances are hypothetical and depend on the isotopic purity of the starting materials and the reaction conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to detect the presence of any residual protons in the molecule. For a highly deuterated compound like this compound, the ¹H NMR spectrum should show minimal signals. The isotopic purity can be calculated by comparing the integral of the residual proton signals to that of a known internal standard.

²H (Deuterium) NMR spectroscopy can be used to confirm the positions of deuteration.

Visualization of the Synthesis Workflow

The logical flow of the synthesis and purification process can be visualized as follows:

Caption: Workflow for the synthesis and analysis of this compound.

This guide provides a comprehensive overview of the synthesis and characterization of this compound. Researchers should always adhere to standard laboratory safety procedures when handling the reagents and performing the reactions described.

References

An In-depth Technical Guide to the Certificate of Analysis for Nonylbenzene-d24

For researchers, scientists, and drug development professionals, a Certificate of Analysis (CoA) for a deuterated compound like Nonylbenzene-d24 is a critical document that guarantees its identity, purity, and isotopic enrichment. This guide provides a detailed explanation of the key sections and data presented in a typical CoA for this compound, including the underlying experimental methodologies.

Product Identification and General Information

This initial section of the CoA provides fundamental details about the compound and the specific batch.

| Parameter | Example Data | Significance for Researchers |

| Product Name | This compound | Ensures the correct deuterated isomer is being used. |

| CAS Number | 1219799-13-9 | A unique identifier for the specific chemical substance.[1] |

| Molecular Formula | C₁₅D₂₄ | Confirms the elemental composition, highlighting the deuterium substitution. |

| Molecular Weight | 228.49 g/mol | Important for accurate weighing and concentration calculations. |

| Lot Number | XXXX-YYY | A unique batch identifier for traceability. |

| Appearance | Colorless liquid | A qualitative check for gross impurities or degradation. |

Purity and Isotopic Enrichment

This is the most critical section of the CoA for deuterated compounds, providing quantitative data on the purity and the extent of deuterium incorporation. These parameters are often determined by a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Purity by Gas Chromatography (GC)

| Parameter | Example Value | Significance for Researchers |

| Purity (GC, FID) | 99.5% | Indicates the percentage of the desired compound relative to other volatile organic impurities. |

Isotopic Purity by Mass Spectrometry (MS)

| Parameter | Example Value | Significance for Researchers |

| Deuterated n-Nonylbenzene (d24) | 98.0% | The percentage of Nonylbenzene molecules that are fully deuterated. |

| d23-Isotopologue | 1.5% | The primary, partially deuterated impurity. |

| d0-Isotopologue | <0.1% | The percentage of the non-deuterated form of the molecule. |

| Isotopic Enrichment | 99.0 atom % D | Represents the percentage of deuterium atoms at the specified labeled positions. |

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the molecule and the positions of the deuterium labels. For deuterated compounds, both ¹H-NMR and ²H-NMR (Deuterium NMR) can be employed.

| Analysis | Result | Significance for Researchers |

| ¹H-NMR | Conforms to structure | The absence or significant reduction of proton signals at specific chemical shifts confirms successful deuteration. |

| ²H-NMR | Conforms to structure | Provides direct evidence of deuterium at the expected positions in the molecule.[2] |

Water Content

The water content is a critical quality parameter, especially for compounds that are sensitive to moisture or for applications where water can interfere with reactions.

| Parameter | Method | Example Value | Significance for Researchers |

| Water Content | Karl Fischer Titration | 0.05% | Ensures the compound is suitable for moisture-sensitive applications. |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment

Objective: To separate this compound from any volatile impurities and to determine its isotopic distribution.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column). Due to the "inverse isotope effect," the heavier deuterated compound may elute slightly earlier than its lighter, non-deuterated counterpart.[3]

-

Detection (Mass Spectrometry): As the separated components elute from the column, they enter the mass spectrometer.

-

Ionization: The molecules are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured.

-

-

Data Analysis:

-

Chemical Purity: The total ion chromatogram (TIC) is used to determine the area percentage of the this compound peak relative to any impurity peaks.

-

Isotopic Purity: The mass spectrum of the this compound peak is analyzed to determine the relative abundances of the different isotopologues (d24, d23, etc.).[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure and the location of deuterium atoms.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated NMR solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in ¹H-NMR that would obscure the analyte's signals.

-

¹H-NMR Analysis: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting spectrum will show very small signals corresponding to the residual, non-deuterated sites. The absence of significant peaks in the regions where protons would normally appear confirms a high degree of deuteration.

-

²H-NMR Analysis: This technique directly observes the deuterium nuclei. The resulting spectrum will show peaks at chemical shifts corresponding to the positions of the deuterium atoms, confirming their location on the nonyl chain and the benzene ring.

Karl Fischer Titration for Water Content

Objective: To quantitatively determine the amount of water in the this compound sample.

Methodology: Karl Fischer titration is a highly specific and accurate method for water determination. It is based on a chemical reaction where water reacts with iodine and sulfur dioxide in the presence of a base and an alcohol.

-

Titrator Preparation: The Karl Fischer titrator, which consists of a titration cell, electrodes, and a burette, is conditioned to be free of ambient moisture.

-

Sample Introduction: A precisely weighed amount of the this compound sample is injected into the titration cell containing a Karl Fischer reagent.

-

Titration: The titrant, containing a known concentration of iodine, is added to the sample. The iodine reacts with the water in the sample.

-

Endpoint Detection: When all the water has been consumed, an excess of iodine is detected by a platinum electrode, signaling the endpoint of the titration.

-

Calculation: The amount of water in the sample is calculated based on the amount of titrant consumed.

Visualizations

Caption: Figure 1: Analytical Workflow for this compound Certificate of Analysis.

This guide provides a comprehensive overview of the critical information presented in a Certificate of Analysis for this compound. By understanding the data and the methodologies used to obtain it, researchers can confidently use this deuterated compound in their experiments, ensuring the accuracy and reproducibility of their results.

References

- 1. n-Nonylbenzene-d24 | CAS 1219799-13-9 | LGC Standards [lgcstandards.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. gcms.cz [gcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Technical Guide to Nonylbenzene-d24: Physicochemical Properties and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Nonylbenzene-d24, a deuterated isotopologue of nonylbenzene. This document is intended for professionals in research and development who utilize stable isotope-labeled compounds in analytical and pharmacokinetic studies.

Core Physical and Chemical Characteristics

This compound is a synthetic compound where the 24 hydrogen atoms in nonylbenzene have been replaced with deuterium. This isotopic substitution makes it a valuable tool in mass spectrometry-based analytical methods, where it serves as an internal standard for the accurate quantification of its non-deuterated counterpart.

Summary of Physical Properties

The physical properties of this compound are summarized in the table below. For properties where specific data for the deuterated form is unavailable, data for the non-deuterated analogue (Nonylbenzene) is provided as a close approximation.

| Property | Value (this compound) | Value (Nonylbenzene) | Reference |

| Molecular Formula | C₁₅D₂₄ | C₁₅H₂₄ | [1] |

| Molecular Weight | 228.50 g/mol | 204.35 g/mol | [1] |

| CAS Number | 1219799-13-9 | 1081-77-2 | [1] |

| Density | No data available | 0.858 g/mL at 25 °C | |

| Boiling Point | No data available | 281-283 °C | |

| Melting Point | No data available | -24 °C | |

| Flash Point | No data available | >110 °C (230 °F) | |

| LogP | No data available | 6.9 | |

| Solubility | Soluble in nonpolar organic solvents | Insoluble in water; Soluble in nonpolar organic solvents like hexane.[2][3] |

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) for the detection of nonylbenzene and related compounds in various matrices. Its chemical similarity to the analyte of interest, but distinct mass, allows for correction of variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Nonylbenzene in Environmental Samples using GC-MS with this compound as an Internal Standard

This protocol describes a general method for the analysis of nonylbenzene in a sample matrix (e.g., water, soil).

1. Sample Preparation

-

Extraction: The method of extraction will depend on the sample matrix. For water samples, liquid-liquid extraction with a nonpolar solvent like hexane is common. For solid samples like soil, pressurized liquid extraction or Soxhlet extraction may be used.

-

Internal Standard Spiking: A known amount of this compound solution is added to the sample extract. This is a critical step to ensure accurate quantification.

-

Concentration and Cleanup: The extract is concentrated to a smaller volume. A cleanup step, such as passing the extract through a silica gel column, may be necessary to remove interfering compounds.

2. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Conditions:

-

Column: A nonpolar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is typically used.

-

Injector: Splitless injection is often employed for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a period.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) is commonly used.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity. The mass spectrometer is set to monitor specific ions characteristic of nonylbenzene and this compound.

-

For Nonylbenzene (Analyte): Monitor characteristic ions (e.g., m/z 91, 105, 204).

-

For this compound (Internal Standard): Monitor the corresponding deuterated ions (e.g., m/z 98, 112, 228).

-

-

3. Data Analysis

-

Quantification: The concentration of nonylbenzene in the sample is determined by comparing the peak area of the analyte to the peak area of the internal standard (this compound) and using a calibration curve prepared with known concentrations of nonylbenzene and a constant concentration of the internal standard.

Workflow for GC-MS Analysis

The following diagram illustrates the general workflow for the quantification of nonylbenzene using this compound as an internal standard.

Relevance in Drug Development

While this compound is not a pharmaceutical agent itself, its utility as an internal standard is highly relevant in drug development. Pharmacokinetic studies, which are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, often rely on sensitive and accurate bioanalytical methods like LC-MS or GC-MS.

Metabolism of Nonylbenzene

Understanding the metabolism of nonylbenzene provides insights into how similar long-chain alkylbenzenes might be processed in biological systems. In vivo studies have shown that the metabolism of benzene and its derivatives is primarily mediated by cytochrome P450 enzymes in the liver. The metabolic pathways can involve hydroxylation of the alkyl chain and the aromatic ring, followed by further oxidation and conjugation to facilitate excretion. While specific metabolic pathways for nonylbenzene are not extensively detailed in the provided search results, the general principles of benzene metabolism would apply.

The use of deuterated standards like this compound in metabolic studies of a non-deuterated drug analogue allows for precise quantification of the parent drug and its metabolites.

Signaling Pathways

No direct involvement of this compound in specific biological signaling pathways has been identified in the reviewed literature. Its primary role is that of an analytical tool rather than a biologically active molecule.

The following diagram illustrates the logical relationship in its application for pharmacokinetic studies.

References

Navigating the Safety Landscape of Nonylbenzene-d24: A Technical Guide for Researchers

An In-depth Examination of Safety Protocols, Handling Guidelines, and Physical Properties for Drug Development Professionals

Nonylbenzene-d24, a deuterated form of nonylbenzene, is a valuable tool in pharmaceutical research, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. While its deuteration enhances its utility in mass spectrometry-based bioanalysis, it does not significantly alter its inherent chemical hazards compared to its non-deuterated counterpart, nonylbenzene. This guide provides a comprehensive overview of the safety and handling guidelines for this compound, drawing upon the available data for both the deuterated and non-deuterated forms to ensure safe laboratory practices.

Core Physical and Chemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling. The following table summarizes the key quantitative data for this compound and its non-deuterated analog. It is important to note that while some data is specific to the deuterated form, other parameters are extrapolated from nonylbenzene due to a lack of specific experimental data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅D₂₄ | ChemSrc[1] |

| Molecular Weight | 228.50 g/mol | ChemSrc[1] |

| CAS Number | 1219799-13-9 | ChemSrc[1] |

| Density | 0.9 ± 0.1 g/cm³ | ChemSrc[1] |

| Boiling Point | 282.4 ± 3.0 °C at 760 mmHg | ChemSrc[1] |

| Flash Point | 117.0 ± 4.9 °C | ChemSrc |

| Vapor Pressure | 0.0 ± 0.3 mmHg at 25°C | ChemSrc |

| LogP | 6.93 | ChemSrc |

| Refractive Index | 1.486 | ChemSrc |

| Stability | Stable under normal conditions. | Fisher Scientific |

| Incompatibilities | Strong oxidizing agents. | Fisher Scientific |

Hazard Identification and Precautionary Measures

Based on the available safety data sheets for nonylbenzene, this compound should be handled with care, assuming it presents similar hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Potential Health Effects:

-

Acute Toxicity: While specific data for this compound is unavailable, nonylbenzene is harmful if swallowed and may be harmful in contact with skin.

-

Skin and Eye Irritation: It is presumed to cause skin irritation and serious eye damage.

-

Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.

Precautionary Statements:

A comprehensive set of precautionary measures should be implemented to minimize risk. These include, but are not limited to:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Workflow for Safe Handling

To ensure a safe laboratory environment, a standardized workflow should be followed when handling this compound. The following diagram outlines the critical steps from preparation to disposal.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Detailed Experimental Protocols

Due to the limited public availability of specific experimental protocols involving this compound, this section will outline a general protocol for its use as an internal standard in a typical in-vitro drug metabolism study using liver microsomes.

Objective: To quantify the metabolic stability of a drug candidate in the presence of this compound as an internal standard.

Materials:

-

Drug candidate stock solution

-

This compound internal standard stock solution

-

Human liver microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for quenching)

-

LC-MS/MS system

Methodology:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, add the appropriate volume of phosphate buffer.

-

Add the HLM suspension to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

-

Add the drug candidate to initiate the reaction (final concentration, e.g., 1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Metabolic Reaction:

-

Add the NADPH regenerating system to the pre-incubated mixture to start the metabolic reaction.

-

Incubate at 37°C with gentle shaking.

-

-

Time Point Sampling and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately add the aliquot to a tube containing cold ACN with 0.1% formic acid and the this compound internal standard at a fixed concentration. This step simultaneously stops the reaction and precipitates proteins.

-

-

Sample Processing:

-

Vortex the quenched samples thoroughly.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the drug candidate to the this compound internal standard at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the remaining percentage of the drug candidate against time.

-

Determine the in-vitro half-life (t₁/₂) from the slope of the linear regression.

-

First Aid Measures

In the event of accidental exposure, the following first aid measures, based on guidelines for nonylbenzene, should be taken:

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

If on Skin: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water.

-

If in Eyes: Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.

-

If Inhaled: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

Conclusion

References

A Technical Guide to Nonylbenzene-d24 for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and laboratory applications of Nonylbenzene-d24. This deuterated aromatic compound serves as a valuable internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the accurate quantification of its non-deuterated counterpart and related compounds in complex matrices.

Commercial Availability and Specifications

This compound (CAS No. 1219799-13-9) is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds. The quality and specifications of the product are critical for ensuring the accuracy and reliability of experimental results. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Code | Purity Specifications | Available Quantities |

| LGC Standards | CDN-D-6737 | Isotopic Purity: 99 atom % DChemical Purity: ≥98% | 0.25 g, 0.5 g[1] |

| CDN Isotopes | D-6737 | Isotopic Enrichment: 98 atom % D | Inquire with supplier |

| Cluzeau (via CymitQuimica) | 3U-D6737 | Not specified | 250 mg[2] |

Note: Product specifications and availability are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Physicochemical Properties

-

Molecular Formula: C₁₅D₂₄

-

Molecular Weight: Approximately 228.50 g/mol

Applications in Research and Development

Deuterated internal standards are essential in quantitative analysis to correct for the variability in sample preparation and instrument response.[3] this compound is particularly suited for use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of nonylbenzene and other linear alkylbenzenes (LABs). These compounds are of significant environmental interest due to their widespread use in the production of detergents and subsequent presence in environmental matrices.

The use of a deuterated analog of the analyte of interest as an internal standard is a well-established technique that improves the accuracy and precision of quantification. This is because the deuterated standard co-elutes with the native analyte and behaves similarly during extraction, derivatization, and ionization, thus effectively compensating for any sample loss or matrix effects.

Experimental Protocol: Quantification of Nonylbenzene in Environmental Samples using GC-MS and this compound as an Internal Standard

1. Preparation of Standards

-

Stock Solutions: Prepare individual stock solutions of native nonylbenzene and this compound in a high-purity solvent such as methanol or acetone at a concentration of, for example, 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by diluting the native nonylbenzene stock solution to achieve a range of concentrations that bracket the expected sample concentrations. Spike each calibration standard with a constant, known amount of the this compound internal standard solution.

-

Internal Standard Spiking Solution: Prepare a solution of this compound at a concentration appropriate for spiking into all samples, blanks, and calibration standards.

2. Sample Preparation (e.g., Water Sample)

-

Collect the water sample in a clean, pre-rinsed glass container.

-

To a known volume of the sample (e.g., 100 mL), add a precise amount of the this compound internal standard spiking solution.

-

Perform a liquid-liquid extraction using a suitable solvent like dichloromethane or hexane. The specific extraction conditions (e.g., pH adjustment, solvent volume, number of extractions) should be optimized for the sample matrix.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions (example):

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity.

-

Ions to Monitor:

-

Nonylbenzene (Analyte): Select characteristic ions (e.g., m/z 91, 105, 204).

-

This compound (Internal Standard): Select characteristic ions (e.g., m/z 98, 110, 228).

-

The specific ions should be determined by analyzing the mass spectra of the pure standards.

-

-

4. Data Analysis and Quantification

-

Identify the peaks for nonylbenzene and this compound based on their retention times.

-

Integrate the peak areas for the selected quantification ions for both the analyte and the internal standard.

-

Calculate the response factor (RF) for each calibration standard using the following equation:

-

RF = (Area of Analyte / Area of Internal Standard) x (Concentration of Internal Standard / Concentration of Analyte)

-

-

Generate a calibration curve by plotting the area ratio (Area of Analyte / Area of Internal Standard) against the concentration ratio (Concentration of Analyte / Concentration of Internal Standard).

-

Calculate the concentration of nonylbenzene in the samples by using the area ratio from the sample analysis and the calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the procurement and application of this compound.

References

- 1. n-Nonylbenzene-d24 | CAS 1219799-13-9 | LGC Standards [lgcstandards.com]

- 2. n-Nonylbenzene-d24 | CymitQuimica [cymitquimica.com]

- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. epa.gov [epa.gov]

Navigating Isotopic Labeling: A Technical Guide to Nonylbenzene-d24

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nonylbenzene-d24, a deuterated form of nonylbenzene, for professionals in research and drug development. This document details its chemical properties, applications as an internal standard in analytical methodologies, and the toxicological pathways associated with its non-deuterated counterpart, nonylphenol.

Core Data Presentation

For clarity and ease of comparison, the fundamental quantitative data for this compound are summarized below.

| Property | Value |

| CAS Number | 1219799-13-9 |

| Molecular Formula | C₁₅D₂₄ |

| Molecular Weight | 228.50 g/mol |

Application in Analytical Chemistry: An Internal Standard

Deuterated compounds like this compound are invaluable in analytical chemistry, particularly in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS). Their utility lies in their near-identical chemical and physical properties to their non-deuterated analogs. This similarity ensures they behave almost identically during sample preparation, extraction, and chromatographic separation, thus allowing for accurate quantification by correcting for any analyte loss during these steps.

Experimental Protocol: Quantification of Nonylphenol in Environmental Samples using a Deuterated Internal Standard

The following is a detailed methodology for the analysis of nonylphenol in water samples, adapted for the use of a deuterated nonylbenzene internal standard like this compound. This protocol is based on established methods for analyzing similar environmental pollutants.

1. Preparation of Standard Solutions:

-

Calibration Standard: Prepare a series of standard solutions of nonylphenol at concentrations ranging from 0.01 to 0.5 µg/mL.

-

Internal Standard Spiking Solution: Prepare a solution of this compound at a concentration of 0.1 µg/mL.

2. Sample Preparation:

-

To a 1 liter water sample, add the internal standard spiking solution to achieve a final concentration of 0.1 µg/L of this compound.

-

Perform solid-phase extraction (SPE) to concentrate the analyte and internal standard. Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Pass the water sample through the SPE cartridge.

-

Elute the retained compounds with a suitable organic solvent, such as dichloromethane.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS/MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: Rxi-5ms (30 m × 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

-

Injection Mode: Splitless.

-

Injection Volume: 2 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C (hold for 1 min), ramp at 8 °C/min to 300 °C (hold for 3 min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both nonylphenol and this compound.

-

4. Data Analysis:

-

Quantify the concentration of nonylphenol in the sample by comparing the peak area ratio of the analyte to the this compound internal standard against the calibration curve.

Toxicological Significance of Nonylphenol

While this compound is primarily used as a stable, non-reactive tracer, its non-deuterated analog, nonylphenol, is a known endocrine-disrupting chemical (EDC). Understanding the toxicological pathways of nonylphenol is crucial for assessing potential environmental and health impacts. Nonylphenol exerts its effects by interfering with several key signaling pathways.

Endocrine Disruption Signaling Pathways

Nonylphenol has been shown to interact with multiple nuclear receptors, leading to a cascade of downstream effects. These interactions can mimic or inhibit the actions of endogenous hormones, thereby disrupting normal endocrine function. The primary mechanisms of nonylphenol-induced endocrine disruption include interactions with estrogen receptors (ER), androgen receptors (AR), the aryl hydrocarbon receptor (AhR), and the pregnane X receptor (PXR).[1][2][3][4][5]

Caption: Nonylphenol's endocrine-disrupting signaling pathways.

Toxicokinetics and Metabolism

The metabolism of alkylbenzenes like nonylphenol primarily occurs in the liver and is mediated by cytochrome P450 (CYP) enzymes. The metabolic fate of these compounds is a critical determinant of their toxicity. Deuteration at specific sites within a molecule can alter its metabolic profile, a principle that is increasingly being leveraged in drug development to enhance pharmacokinetic properties.

The general toxicokinetic pathway involves absorption, distribution, metabolism, and excretion (ADME). For nonylphenol, metabolism via CYP enzymes can lead to various hydroxylated and oxidized metabolites. The estrogenic activity of these metabolites can vary, with some metabolic pathways leading to detoxification while others may produce more active compounds.

Caption: General toxicokinetics and metabolism workflow for nonylphenol.

References

- 1. Endocrine-disrupting potential of bisphenol A, bisphenol A dimethacrylate, 4-n-nonylphenol, and 4-n-octylphenol in vitro: new data and a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]

- 3. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endocrine disrupting chemicals, phthalic acid and nonylphenol, activate Pregnane X receptor-mediated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Nonylbenzene-d24 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of Nonylbenzene-d24. Given the limited availability of specific quantitative data for the deuterated form, this document leverages data and chemical principles associated with its non-deuterated analogue, Nonylbenzene (CAS: 1081-77-2). The physical properties and solubility of deuterated compounds are generally very similar to their non-deuterated counterparts. This guide outlines expected solubility in common organic solvents, provides a comprehensive experimental protocol for solubility determination, and illustrates key concepts through logical and workflow diagrams.

Solubility Profile of Nonylbenzene

Nonylbenzene is a nonpolar aromatic hydrocarbon. Its solubility is governed by the principle of "like dissolves like," indicating high solubility in nonpolar or weakly polar organic solvents and poor solubility in highly polar solvents.[1][2] As a liquid at standard conditions, Nonylbenzene is miscible with many common hydrocarbon and chlorinated solvents, meaning it can form a homogeneous solution at all concentrations.

Quantitative Solubility Data

Precise quantitative solubility data (e.g., in mg/mL or g/100g ) for Nonylbenzene in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the principles of solvent miscibility, the following table summarizes its expected solubility behavior.

| Solvent Name | Chemical Formula | Polarity | Expected Solubility |

| Nonpolar Solvents | |||

| n-Hexane | C₆H₁₄ | Nonpolar | Miscible |

| Toluene | C₇H₈ | Nonpolar | Miscible |

| Benzene | C₆H₆ | Nonpolar | Miscible |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Miscible |

| Weakly Polar Solvents | |||

| Chloroform | CHCl₃ | Weakly Polar | Miscible |

| Dichloromethane | CH₂Cl₂ | Weakly Polar | Miscible |

| Ethyl Acetate | C₄H₈O₂ | Weakly Polar | Soluble / Miscible |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Polar Protic Solvents | |||

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble |

| Water | H₂O | Polar Protic | Insoluble |

Note: "Miscible" indicates that the two liquids can be mixed in any ratio to form a homogeneous solution. "Soluble" indicates a high degree of solubility, though potentially not infinite. "Sparingly Soluble" indicates low solubility, and "Insoluble" indicates negligible solubility.

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for quantitatively determining the solubility of a liquid analyte like Nonylbenzene in an organic solvent. This method is adapted from the widely used shake-flask technique.

Principle

An excess amount of the solute (this compound) is mixed with the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium, creating a saturated solution. The concentration of the solute in the supernatant is then measured using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Materials and Equipment

-

Analyte: this compound

-

Solvents: High-purity (≥99.5%) organic solvents

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (±0.1 mg)

-

Positive displacement micropipettes

-

Thermostatic orbital shaker or vial rotator

-

Centrifuge capable of holding vials

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

-

Autosampler vials and caps

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Procedure

-

Preparation of Standards: Prepare a series of calibration standards by accurately weighing and dissolving this compound in the solvent of interest to create stock solutions. Perform serial dilutions to generate at least five standard concentrations spanning the expected solubility range.

-

Sample Preparation: Add a known volume of the solvent (e.g., 2 mL) to several glass vials. Add an excess amount of this compound to each vial. An "excess" ensures that a separate, undissolved phase of the analyte remains after equilibrium is reached.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials at a constant speed for a period sufficient to ensure equilibrium is reached (typically 24 to 72 hours). The rate of dissolution decreases as the solution approaches saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved analyte to settle. Alternatively, centrifuge the vials at a moderate speed to accelerate phase separation.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. Take care not to disturb the undissolved layer.

-

Filtration and Dilution: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial to remove any suspended microdroplets. Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the range of the prepared calibration curve.

-

Analytical Measurement: Analyze the prepared standards and the diluted samples by GC-FID or GC-MS.

-

Quantification: Construct a calibration curve by plotting the analytical signal versus the concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of the diluted sample.

-

Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the final solubility of this compound in the solvent at the specified temperature. Report the result in units such as mg/mL or g/100g .

Visualizations

Factors Influencing Solubility

The solubility of a compound like Nonylbenzene is not a single value but is influenced by several physicochemical factors. The diagram below illustrates the key relationships between the solute, solvent, and external conditions that collectively determine solubility.

References

Methodological & Application

Application Note: High-Precision Quantification of Analytes in Complex Matrices using Nonylbenzene-d24 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the use of Nonylbenzene-d24 as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantitative analysis of a wide range of organic compounds. The chemical inertness, chromatographic behavior, and distinct mass spectrum of this compound make it an excellent choice for correcting variations in sample preparation, injection volume, and instrument response. This document provides a comprehensive protocol for its application, including sample preparation, GC-MS parameters, and data analysis, enabling researchers to achieve high levels of accuracy and precision in their quantitative workflows.

Introduction

In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical practice to ensure the accuracy and precision of the results.[1] An ideal internal standard should be a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. Deuterated compounds are often considered the gold standard for use as internal standards in mass spectrometry-based methods due to their similar physicochemical properties to the corresponding non-deuterated analytes.[1] They co-elute or elute very closely with the target analyte, experience similar matrix effects, and have nearly identical extraction recoveries.

This compound is a deuterated form of nonylbenzene, a long-chain alkylbenzene. Its higher molecular weight and distinct mass fragmentation pattern compared to its non-deuterated analog and other potential sample components allow for clear identification and quantification without spectral overlap. This makes it particularly suitable for the analysis of complex matrices encountered in environmental testing, drug metabolism studies, and industrial quality control. A deuterated form of nonylbenzene, n-nonylbenzene-2,3,4,5,6-d5, has been successfully utilized as an internal standard for the quantification of hydrocarbons in diesel exhaust, lubricating oil, and diesel fuel samples, demonstrating the utility of deuterated nonylbenzene in complex sample analysis.

Advantages of Using this compound as an Internal Standard

-

Minimizes Variability: Compensates for variations in sample extraction, derivatization, and injection volume.

-

Corrects for Matrix Effects: Experiences similar ion suppression or enhancement as co-eluting analytes.

-

Improves Accuracy and Precision: Leads to more reliable and reproducible quantitative results.

-

Chemically Inert: Does not react with analytes or sample matrix components.

-

Distinct Mass Spectrum: Allows for easy identification and quantification without interference from other compounds.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₅D₂₄ |

| Molecular Weight | 228.5 g/mol |

| Boiling Point (non-deuterated) | 282 °C |

| Density (non-deuterated) | 0.858 g/mL at 25 °C |

| Appearance | Colorless liquid |

| Solubility | Soluble in most organic solvents |

Experimental Protocol

This protocol provides a general guideline for the use of this compound as an internal standard. The specific parameters may need to be optimized for the particular analyte and matrix being investigated.

Materials and Reagents

-

This compound (CAS No. 1219799-13-9)

-

High-purity solvents (e.g., hexane, dichloromethane, methanol)

-

Analytes of interest

-

Sample matrix (e.g., plasma, soil extract, chemical reaction mixture)

-

GC-MS grade vials and caps

Standard and Sample Preparation

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane) at a concentration of 1 mg/mL.

-

Internal Standard Spiking Solution: Dilute the stock solution to a working concentration (e.g., 10 µg/mL). The optimal concentration will depend on the expected concentration of the analyte and the sensitivity of the instrument.

-

Calibration Standards: Prepare a series of calibration standards containing the analyte(s) of interest at known concentrations. Spike each calibration standard with the internal standard spiking solution to a final, constant concentration of this compound.

-

Sample Preparation: Extract the analytes from the sample matrix using an appropriate method (e.g., liquid-liquid extraction, solid-phase extraction). Prior to the final volume adjustment, spike the sample extract with the same constant amount of the this compound internal standard as used in the calibration standards.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of semi-volatile organic compounds. Optimization may be required.

| GC Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| MS Parameter | Condition |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (this compound) | m/z 228 (Molecular Ion) |

| Qualifier Ions (this compound) | m/z 100, m/z 114 (predicted based on fragmentation of deuterated alkylbenzenes) |

| Quantifier/Qualifier Ions (Analyte) | To be determined based on the analyte's mass spectrum |

Note: The quantifier and qualifier ions for this compound are predicted based on its molecular weight and the known fragmentation patterns of alkylbenzenes. The molecular ion (m/z 228) is expected to be a strong candidate for quantification. The qualifier ions should be chosen from other prominent and specific fragments in its mass spectrum.

Data Analysis

-

Peak Integration: Integrate the peak areas of the quantifier ions for both the analyte(s) and this compound in all chromatograms (calibration standards and samples).

-

Calibration Curve Construction: For each calibration standard, calculate the response factor (RF) using the following equation:

RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

Plot the ratio of the analyte peak area to the internal standard peak area (Areaanalyte / AreaIS) against the concentration of the analyte. Perform a linear regression to obtain the calibration curve and its equation (y = mx + c).

-

Quantification of Analyte in Samples: Using the peak areas of the analyte and the internal standard from the sample chromatogram and the calibration curve, calculate the concentration of the analyte in the sample.

Visualizations

Caption: Experimental workflow for quantitative analysis using this compound as an internal standard.

Caption: Logical relationship for internal standard-based quantification in GC-MS.

Conclusion

This compound is a highly effective internal standard for GC-MS analysis, offering significant advantages in terms of improving the accuracy and precision of quantitative measurements. Its chemical and physical properties make it suitable for a broad range of applications, particularly in the analysis of complex samples. The detailed protocol provided in this application note serves as a valuable starting point for researchers to implement this internal standard in their analytical workflows, leading to more reliable and defensible scientific data.

References

Application Note: Quantitative Analysis of Nonylphenol in Environmental Samples by LC-MS/MS Using Nonylbenzene-d24 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonylphenols are a group of organic compounds widely used in the manufacturing of antioxidants, lubricating oil additives, detergents, and emulsifiers.[1] Due to their widespread use and persistence in the environment, they are considered significant environmental contaminants. Nonylphenols are known endocrine disruptors, capable of mimicking estrogen and interfering with hormonal systems in wildlife and humans. Consequently, sensitive and accurate quantification of nonylphenols in various matrices is crucial for environmental monitoring and risk assessment.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive determination of trace-level contaminants. The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, instrument response, and matrix effects.[2]

This application note details a robust LC-MS/MS method for the quantitative analysis of nonylphenol in water samples using Nonylbenzene-d24 as an internal standard. While not structurally identical, this compound serves as a suitable surrogate due to the shared nonyl-benzene core structure, ensuring similar extraction efficiency and chromatographic behavior. Its deuteration provides a distinct mass shift, allowing for clear differentiation from the target analyte.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction and concentration of nonylphenol from water samples and may require optimization for different sample matrices.

Materials:

-

SPE cartridges (e.g., C18 or Oasis HLB, 500 mg)

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Internal Standard (IS) spiking solution (this compound in methanol)

-

SPE manifold

Procedure:

-

Cartridge Conditioning:

-

Wash the SPE cartridge with 6 mL of dichloromethane.

-

Follow with 6 mL of methanol.

-

Equilibrate the cartridge with 6 mL of HPLC water acidified with 0.1% formic acid. Do not allow the cartridge to go dry.

-

-

Sample Preparation and Loading:

-

Acidify the water sample (e.g., 100 mL) to pH 3-4 with formic acid.

-

Spike the sample with the this compound internal standard solution to a final concentration of 100 ng/L.

-

Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 2-5 mL/min.

-

-

Washing:

-

Wash the cartridge with 6 mL of 5% methanol in water to remove hydrophilic interferences.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

-

Elution:

-

Elute the analytes from the cartridge with 8 mL of methanol or a methanol/DCM solution.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

-

Preparation of Standards

-

Stock Solutions: Prepare individual stock solutions of nonylphenol and this compound in methanol at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the nonylphenol stock solution in the initial mobile phase to achieve a concentration range of 1-500 ng/mL. Spike each calibration standard with the this compound internal standard to a constant concentration (e.g., 50 ng/mL).

LC-MS/MS Analysis

The following are typical starting conditions and may require optimization.

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Gradient | 40% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, re-equilibrate |

Mass Spectrometry (MS) Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Gas Flow | Optimized for the specific instrument |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed for the analysis of nonylphenol and this compound. The transitions for this compound are hypothetical and based on its chemical structure; they must be empirically optimized.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Nonylphenol | 219.2 | 133.1 (Quantifier) | 30 | 100 |

| 219.2 | 106.1 (Qualifier) | 45 | 100 | |

| This compound | 227.4 (Proposed) | 105.2 (Proposed) | 35 (Requires optimization) | 100 |

| 227.4 (Proposed) | 77.1 (Proposed) | 50 (Requires optimization) | 100 |

Table 2: Typical Method Performance Characteristics

The following table summarizes expected performance characteristics for the quantitative analysis of nonylphenol using this method, based on typical values reported in the literature.

| Parameter | Expected Performance |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 ng/L |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/L |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

References

Application Notes and Protocols for Sample Preparation with Nonylbenzene-d24

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Nonylbenzene-d24 as an internal standard in the quantitative analysis of organic compounds in environmental matrices. The protocols focus on sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a deuterated aromatic compound commonly employed as an internal standard (IS) in analytical chemistry. Its chemical properties are nearly identical to its non-deuterated analog, nonylbenzene, but it has a distinct mass that allows it to be differentiated by a mass spectrometer. This makes it an ideal tool for correcting for the loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of quantitative analysis. This is particularly crucial in complex matrices such as soil, sediment, and water, where interferents can affect the analytical signal.

Application: Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) and Total Petroleum Hydrocarbons (TPH) in Soil and Sediment

One of the primary applications of this compound is in the analysis of environmental pollutants like Polycyclic Aromatic Hydrocarbons (PAHs) and Total Petroleum Hydrocarbons (TPH). These compounds are common contaminants in soil and sediment and are regulated due to their toxicity. Accurate quantification is essential for environmental monitoring and remediation efforts.

Experimental Workflow

The overall workflow for the analysis of PAHs and TPH in soil and sediment samples using this compound as an internal standard is depicted below.

Detailed Experimental Protocol: Analysis of PAHs in Soil

This protocol outlines the steps for the extraction and quantification of 16 priority PAHs in soil samples.

1. Sample Preparation and Spiking

-

Homogenization: Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris.

-

Sample Weighing: Accurately weigh 10 g of the homogenized soil into a clean extraction thimble.

-

Internal Standard Spiking: Spike the soil sample with a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in a suitable solvent like dichloromethane). This will result in a final concentration of 100 ng/g in the sample. Also, spike the sample with a surrogate standard solution to monitor extraction efficiency.[1]

2. Extraction

-

Soxhlet Extraction:

-

Place the thimble containing the spiked soil into a Soxhlet extractor.

-

Add 200 mL of a 1:1 (v/v) mixture of hexane and acetone to the boiling flask.

-

Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

-

-

Ultrasonic Extraction:

-

Transfer the spiked soil to a beaker and add 50 mL of a 1:1 (v/v) mixture of hexane and acetone.

-

Place the beaker in an ultrasonic bath and extract for 15-20 minutes.

-

Decant the solvent and repeat the extraction two more times with fresh solvent.

-

Combine the solvent extracts.

-

3. Cleanup and Concentration

-

Drying: Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Silica Gel Cleanup:

-

Prepare a silica gel column by packing a glass column with activated silica gel.

-

Pre-elute the column with hexane.

-

Load the concentrated extract onto the column.

-

Elute the PAHs with a suitable solvent mixture (e.g., dichloromethane/hexane).

-

-

Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL.

4. GC-MS Analysis

-

Instrument Setup: Set up the GC-MS system with the appropriate column and temperature program. A typical setup is provided in the table below.

-

Injection: Inject 1 µL of the final extract into the GC-MS.

-

Data Acquisition: Acquire the data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor the characteristic ions for each target PAH and for this compound.

5. Quantification

-

Calibration: Prepare a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of this compound.

-

Calculation: Calculate the concentration of each PAH in the sample using the internal standard calibration method, based on the ratio of the analyte peak area to the internal standard peak area.

Quantitative Data Summary

The following table summarizes typical parameters for the GC-MS analysis of PAHs using this compound as an internal standard.

| Parameter | Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 280 °C |

| Oven Program | Initial 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| This compound (IS) Quant Ion | m/z 120, 262 |

| Example PAH (Phenanthrene) Quant Ion | m/z 178 |

| Calibration Range | 10 - 1000 ng/mL |

| Limit of Detection (LOD) | ~1-5 ng/g soil |

| Limit of Quantification (LOQ) | ~5-15 ng/g soil |

| Typical Recovery | 70-120% |

| Relative Standard Deviation (RSD) | < 15% |

Logical Relationship for Internal Standard Calibration

The principle of internal standard calibration relies on the consistent ratio of the analyte response to the internal standard response across different analyses.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of organic pollutants in complex environmental matrices. The detailed protocol provided here for PAH analysis in soil can be adapted for other matrices and target analytes. By carefully following these procedures, researchers can achieve high-quality, accurate, and precise analytical results, which are essential for informed decision-making in environmental science and drug development.

References

Determining the Optimal Concentration of Nonylbenzene-d24: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal concentration of Nonylbenzene-d24 for use as an internal standard in analytical methodologies. The following protocols and data presentation guidelines are designed to ensure accurate and reproducible quantification of target analytes.

This compound, a deuterated aromatic hydrocarbon, is an ideal internal standard for gas chromatography-mass spectrometry (GC-MS) and other analytical techniques. Its chemical properties are similar to many nonpolar and moderately polar organic analytes, while its mass difference allows for clear differentiation from the non-deuterated native compounds. The selection of an appropriate concentration is critical for the accuracy and precision of analytical measurements.[1][2]

Data Presentation: Internal Standard Concentration Ranges

The optimal concentration of an internal standard is dependent on the specific analytical method, the sample matrix, the expected concentration range of the analyte, and the sensitivity of the instrument. However, a review of common practices in analytical chemistry provides a general starting point.

| Internal Standard Application | Typical Concentration Range in Final Sample | Notes |

| GC-MS Analysis of Volatile Organic Compounds (VOCs) | 1 - 100 µg/L (ppb) | Concentration should be sufficient to produce a strong, reproducible signal without saturating the detector.[3] |

| Environmental Sample Analysis (e.g., water, soil) | 5 - 50 µg/L (ppb) | The concentration should be in the mid-range of the calibration curve for the target analytes.[4][5] |

| Drug Metabolism and Pharmacokinetic (DMPK) Studies | 10 - 500 ng/mL | Must be optimized to fall within the linear range of the assay for both the analyte and the internal standard. |

| Food and Beverage Analysis | 5 - 100 ng/g (ppb) | Matrix effects can be significant; the optimal concentration may need to be higher to overcome signal suppression. |

Experimental Protocols: Determining the Optimal Concentration of this compound

The following protocol outlines a systematic approach to determine the ideal concentration of this compound for a specific analytical method.

Objective: To identify the concentration of this compound that provides a stable and reproducible signal in the mid-range of the instrument's linear dynamic range, without interfering with the quantification of the target analyte(s).

Materials:

-

This compound certified reference standard

-

High-purity solvent (e.g., methanol, acetone, hexane, suitable for the analytical method)

-

Calibrated pipettes and volumetric flasks

-

The analytical instrument to be used for the final analysis (e.g., GC-MS)

-

A representative blank matrix (e.g., analyte-free water, plasma, soil extract)

-